molecular formula C18H17N3OS B2383649 4-(4-Ethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyrimidine CAS No. 1251624-72-2

4-(4-Ethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyrimidine

Cat. No.: B2383649
CAS No.: 1251624-72-2
M. Wt: 323.41
InChI Key: SHAYXNLZOVOSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.

Scientific Research Applications

4-(4-Ethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with pyridine-3-thiol in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyrimidine
  • 4-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)pyrimidine
  • 4-(4-Fluorophenyl)-6-((pyridin-3-ylmethyl)thio)pyrimidine

Uniqueness

4-(4-Ethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyrimidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-2-22-16-7-5-15(6-8-16)17-10-18(21-13-20-17)23-12-14-4-3-9-19-11-14/h3-11,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAYXNLZOVOSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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